2,4-Dichloro-1-isocyanobenzene
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Overview
Description
2,4-Dichloro-1-isocyanobenzene is an aromatic compound characterized by the presence of two chlorine atoms and an isocyano group attached to a benzene ring. This compound is part of the broader class of chlorinated aromatic compounds, which are known for their diverse reactivity and applications in various fields of chemistry and industry.
Scientific Research Applications
2,4-Dichloro-1-isocyanobenzene finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Safety and Hazards
Mechanism of Action
Mode of Action
. More research is needed to fully understand the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Chlorinated aromatic compounds can affect various biochemical pathways depending on their specific structure and application.
Pharmacokinetics
, which could impact its bioavailability.
Result of Action
. More research is needed to fully understand these effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-1-isocyanobenzene. .
Biochemical Analysis
Biochemical Properties
It is known that isocyanobenzene, a related compound, is used in the study of the inhibition mechanism of reconstituted cytochrome p-450scc-linked monooxygenase system by antimycotic reagent and other inhibitors . This suggests that 2,4-Dichloro-1-isocyanobenzene may also interact with enzymes and proteins in biochemical reactions.
Cellular Effects
Molecular Mechanism
Based on the properties of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds undergo various transformations over time .
Metabolic Pathways
It is known that 2,4-D, a compound with a similar structure, undergoes various transformations in plants, suggesting that this compound may also be involved in complex metabolic pathways .
Subcellular Localization
It is known that some members of the soybean chalcone isomerase family, which includes compounds with similar structures, localize to the nucleus and cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-isocyanobenzene typically involves the formylation of a primary amine followed by dehydration of the resultant formamide. One common method involves the use of phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C. This method is known for its efficiency and high yield .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-1-isocyanobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Typically requires strong electrophiles and a catalyst such as aluminum chloride.
Nucleophilic Substitution: Often performed in polar aprotic solvents like dimethylformamide at elevated temperatures.
Major Products:
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include substituted benzene derivatives where chlorine atoms are replaced by nucleophiles.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic Acid: An herbicide with a similar chlorinated aromatic structure but different functional groups and applications.
2-Chloro-1,4-dimethoxybenzene: Another chlorinated aromatic compound used in organic synthesis.
Uniqueness: 2,4-Dichloro-1-isocyanobenzene is unique due to its isocyano group, which imparts distinct reactivity and applications compared to other chlorinated aromatics. This functional group allows it to participate in a wider range of chemical reactions and form stable complexes with biological targets, making it valuable in both synthetic and biological research.
Properties
IUPAC Name |
2,4-dichloro-1-isocyanobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTZTTXSAKLZEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400888 |
Source
|
Record name | 2,4-dichloro-1-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143954-64-7 |
Source
|
Record name | 2,4-dichloro-1-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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